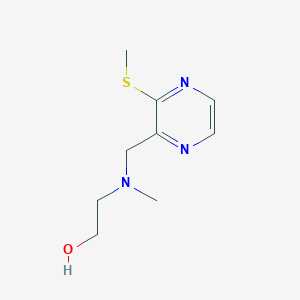

2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol

Description

2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol is a tertiary amine derivative featuring a pyrazine core substituted with a methylthio (-SMe) group at the 3-position and a methylaminoethanol side chain. This compound integrates a heteroaromatic pyrazine ring, known for electron-deficient properties, with a polar ethanolamine moiety.

Properties

IUPAC Name |

2-[methyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-12(5-6-13)7-8-9(14-2)11-4-3-10-8/h3-4,13H,5-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYSBUQUDNVMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=NC=CN=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol typically involves the reaction of 2-methyl-3-(methylthio)pyrazine with an appropriate amine and ethanol. One common method involves the use of 2-methylchloropyrazine as a starting material, which is then reacted with sodium thiomethoxide to introduce the methylthio group. The resulting intermediate is further reacted with an amine and ethanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group or to modify the pyrazine ring.

Substitution: The aminoethanol moiety can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkylating agents, acylating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol exhibit significant antimicrobial properties. For example, derivatives of methylthio-pyrazines have been studied for their effectiveness against various bacterial strains, including resistant pathogens. A study demonstrated that such compounds could inhibit the growth of Staphylococcus aureus, suggesting potential use as antibacterial agents .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazine derivatives. The compound's ability to interact with cellular pathways involved in cancer proliferation makes it a candidate for further investigation. In vitro assays have shown that similar compounds can induce apoptosis in cancer cells, indicating a promising avenue for drug development .

Material Science

Polymer Synthesis

The incorporation of pyrazine derivatives into polymer matrices has been explored for enhancing material properties. For instance, the addition of 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol into polymer blends has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Agricultural Chemistry

Pesticidal Activity

Compounds related to 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol have been evaluated for their pesticidal properties. Research indicates that these compounds can act as effective fungicides and insecticides, providing an alternative to conventional pesticides with lower environmental impact .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various methylthio-pyrazine derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as novel antimicrobial agents .

Case Study 2: Polymer Enhancement

Research conducted at a leading materials science laboratory investigated the effects of incorporating pyrazine derivatives into polyvinyl chloride (PVC). The findings revealed that the modified PVC showed improved tensile strength and resistance to thermal degradation, making it suitable for more demanding applications in construction materials .

Mechanism of Action

The mechanism of action of 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyrazine ring and the methylthio group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Pyrazine vs. Pyridine Derivatives

- 6-Methyl-2,4-bis(methylthio)-pyridin-3-amine (): This pyridine-based analog shares methylthio substituents but lacks the ethanolamine side chain. The pyridine ring’s higher basicity (pKa ~5) compared to pyrazine (pKa ~0.6) may influence solubility and reactivity.

- Target Compound: The pyrazine core’s electron-deficient nature may facilitate nucleophilic substitution reactions at the methylaminoethanol side chain, a feature less pronounced in pyridine analogs.

Ethanolamine-Based Derivatives

- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol, this compound replaces the pyrazine-thioether group with a methoxyethyl chain. The methoxy group increases hydrophilicity (logP ~−0.5) compared to the methylthio group (logP ~1.2), altering pharmacokinetic profiles .

- Target Compound :

The methylthio-pyrazine moiety likely confers greater metabolic stability due to sulfur’s resistance to oxidative degradation compared to ethers.

Alkylation Reactions

- 2-((2-Methoxyethyl)(methyl)amino)ethanol (): Synthesized via nucleophilic substitution using 2-bromoethanol and triethylamine in toluene (88% yield). Similar methods could apply to the target compound, substituting 3-(methylthio)pyrazine-2-ylmethyl bromide as the alkylating agent .

- Target Compound :

Challenges may arise from steric hindrance at the pyrazine ring’s 3-position, requiring optimized conditions (e.g., polar aprotic solvents like DMF).

Thioether Functionalization

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ():

Synthesized via sulfur-containing intermediates, highlighting the role of thioethers in stabilizing reactive intermediates. The methylthio group in the target compound may similarly act as a directing group in metal-catalyzed cross-coupling reactions .

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol , also known by its CAS number 1353978-65-0, is a derivative of pyrazine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazine, including 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various pathogens.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol | 12.5 | Candida albicans |

| Similar Pyrazine Derivative | 16 | Escherichia coli |

These findings suggest that the methylthio group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial and fungal strains .

Anti-inflammatory Effects

In vitro studies have demonstrated that related pyrazine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The inhibition of COX-2 is particularly noteworthy as it is a target for anti-inflammatory drugs.

| Compound | IC50 (µM) | COX Enzyme Targeted |

|---|---|---|

| 2-(Methyl((3-(methylthio)pyrazin-2-yl)methyl)amino)ethanol | 0.04 ± 0.01 | COX-2 |

| Indomethacin | 0.04 ± 0.01 | COX-1 & COX-2 |

This suggests a potential for developing this compound as a non-steroidal anti-inflammatory drug (NSAID), providing an alternative to traditional therapies .

The proposed mechanism for the biological activity of this compound involves its interaction with specific enzyme targets, leading to inhibition of inflammatory pathways and microbial growth. The presence of the methylthio group appears to enhance lipophilicity, facilitating better membrane permeability and interaction with target sites .

Case Studies

- Antifungal Activity : A study evaluated the antifungal activity of several pyrazine derivatives, including our compound of interest. Results indicated that it exhibited comparable MIC values to established antifungal agents like miconazole, suggesting its potential as an antifungal candidate .

- Anti-inflammatory Testing : In a controlled experiment using carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation similar to that observed with indomethacin, reinforcing its potential therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.